molecular formula C11H8Cl3NO2 B13677172 2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone

2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone

Cat. No.: B13677172
M. Wt: 292.5 g/mol
InChI Key: WTUYRTZHDMFZOD-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a trichloromethyl group and a methoxy-substituted indole ring, making it a unique and interesting molecule for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone typically involves the reaction of 6-methoxyindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives. Substitution reactions can lead to a variety of functionalized indole derivatives .

Scientific Research Applications

2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone involves its interaction with specific molecular targets and pathways. The trichloromethyl group and the methoxy-substituted indole ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(6-methoxy-3-indolyl)ethanone is unique due to the presence of both the trichloromethyl group and the methoxy-substituted indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8Cl3NO2

Molecular Weight

292.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(6-methoxy-1H-indol-3-yl)ethanone

InChI

InChI=1S/C11H8Cl3NO2/c1-17-6-2-3-7-8(5-15-9(7)4-6)10(16)11(12,13)14/h2-5,15H,1H3

InChI Key

WTUYRTZHDMFZOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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